![molecular formula C26H27N5O2S2 B11616757 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616757.png)
7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H27N5O2S2 and its molecular weight is 505.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C23H30N6O3S |
Molecular Weight | 446.58 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been shown to possess antibacterial and antifungal activities. The thiazolidinone moiety in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against various pathogens.
Case Study : A study evaluated the antimicrobial effects of thiazolidinone derivatives against several bacterial strains using agar diffusion methods. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar pyrido-pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings : A recent study demonstrated that pyrido[1,2-a]pyrimidines can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Neuropharmacological Effects
The presence of a piperazine ring is often associated with neuropharmacological activity. Compounds containing piperazine derivatives have been explored for their effects on neurotransmitter systems.
Evidence : In vitro studies have shown that piperazine-based compounds can modulate serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : The piperazine component may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- DNA Intercalation : The aromatic rings in the structure may allow for intercalation into DNA, disrupting replication in cancer cells.
Properties
Molecular Formula |
C26H27N5O2S2 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-18-8-9-22-27-23(29-14-12-28(2)13-15-29)20(24(32)31(22)17-18)16-21-25(33)30(26(34)35-21)11-10-19-6-4-3-5-7-19/h3-9,16-17H,10-15H2,1-2H3/b21-16- |
InChI Key |
AFLICVWTINDYIC-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
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